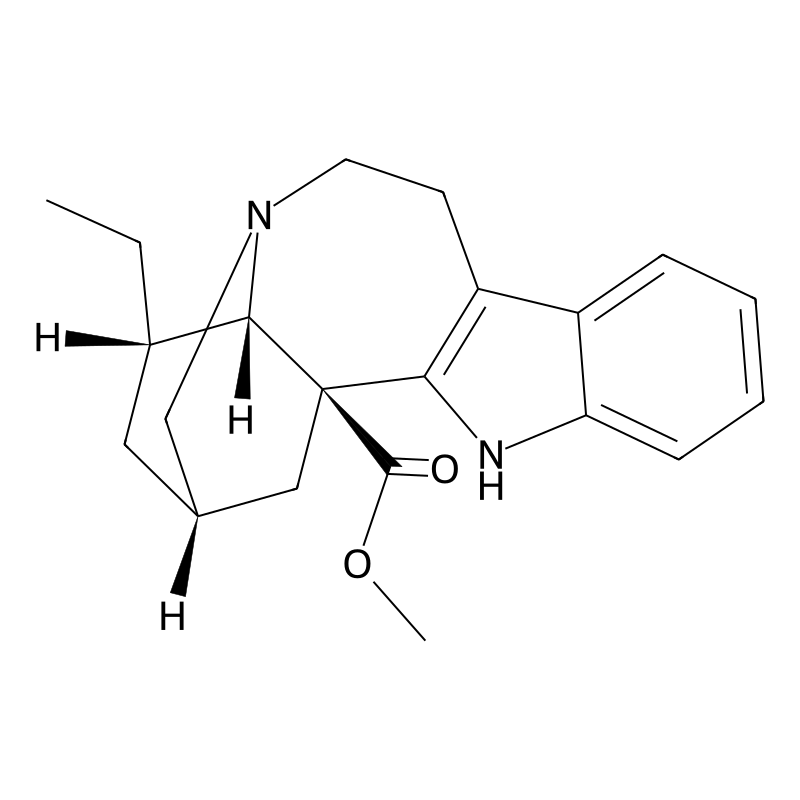

Coronaridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Properties:

Coronaridine has been investigated for its potential anti-cancer properties due to its observed cytotoxicity (cell-killing effects) on various cancer cell lines. Studies have shown that Coronaridine can induce cell death in cancer cells through multiple mechanisms, including:

- Disruption of the cell cycle: Coronaridine may arrest the growth of cancer cells by interfering with their cell cycle progression, preventing them from dividing and multiplying [].

- Induction of apoptosis: Coronaridine may trigger programmed cell death (apoptosis) in cancer cells, leading to their self-destruction [].

- Targeting cancer hallmarks: Research suggests Coronaridine might target specific hallmarks of cancer, such as angiogenesis (formation of new blood vessels) and metastasis (spread of cancer cells) [].

Coronaridine, also known as (-)-coronaridine or 18-carbomethoxyibogamine, is a naturally occurring alkaloid primarily derived from the plant Tabernaemontana divaricata. This compound belongs to the iboga-type indole alkaloids and is characterized by its complex molecular structure, which includes a carbomethoxy group at the 18-position of the ibogaine skeleton. Coronaridine has garnered interest due to its diverse biological activities and potential therapeutic applications.

- Oxidation: It can be oxidized to form hydroxyindolenine.

- Reduction: Reduction reactions can modify its structure, potentially altering biological activity.

- Substitution: This allows for the introduction of different functional groups, leading to the formation of derivatives with unique properties.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction .

Coronaridine exhibits significant biological activity, particularly in the following areas:

- Antitumor Activity: Studies indicate that coronaridine has moderate cytotoxic effects against various cancer cell lines. For instance, it has shown a notable ability to induce apoptosis in human laryngeal carcinoma cells (Hep-2) with an IC50 value of 54.47 μg/mL .

- Antileishmanial Activity: Research highlights its effectiveness against Leishmania amazonensis, where it inhibits the respiratory chain of the parasite .

- Neurological Effects: Coronaridine interacts with several neurotransmitter systems, including opioid receptors (μ, δ, κ), nicotinic acetylcholine receptors, and gamma-aminobutyric acid type A receptors. This interaction influences pain perception, mood regulation, and stress responses .

Coronaridine can be synthesized through various methods:

- Natural Extraction: The compound can be extracted from Tabernaemontana divaricata using techniques such as supercritical carbon dioxide extraction or chloroform extraction.

- Synthetic Routes: A notable synthetic route involves photoredox catalysis to convert (+)-catharanthine into coronaridine using visible light. Additionally, total synthesis methods have been reported that improve yield and efficiency .

Coronaridine's applications span several fields:

- Pharmaceuticals: Due to its antitumor and antileishmanial properties, coronaridine is being explored as a potential therapeutic agent for cancer and parasitic diseases.

- Neuroscience Research: Its ability to modulate neurotransmitter systems makes it a subject of interest for studying neurological disorders and pain management .

Studies have focused on coronaridine's interactions with various biological targets:

- It has been shown to inhibit calcium channels (Ca v 2.2) and modulate nicotinic acetylcholine receptor subunits (α9α10, α3β4) selectively.

- The compound does not significantly increase nitric oxide production in activated macrophages, suggesting a nuanced role in immune response modulation .

Coronaridine shares structural similarities and biological activities with several other indole alkaloids. Here are some notable compounds for comparison:

| Compound Name | Source Plant | Key Activities | Unique Features |

|---|---|---|---|

| Ibogaine | Tabernanthe iboga | Psychoactive effects; potential addiction treatment | Strong psychoactive properties |

| Voacangine | Voacanga africana | Antitumor activity | Less cytotoxic than coronaridine |

| Heyneanine | Tabernaemontana catharinensis | Antitumor activity | Lower potency compared to coronaridine |

Uniqueness of Coronaridine

Coronaridine is unique due to its specific structural modifications that reduce psychoactive side effects compared to ibogaine while retaining significant biological activity. Its selective interaction with various receptors positions it as a promising candidate for further pharmacological exploration .

Coronaridine, also known as 18-carbomethoxyibogamine, is a monoterpenoid indole alkaloid with the molecular formula C21H26N2O2 [1] [3] [10]. The compound possesses a molecular weight of 338.4 grams per mole, with an exact molecular mass of 338.199428 atomic mass units [10] [15]. The molecular structure consists of twenty-one carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and two oxygen atoms, forming a complex pentacyclic framework characteristic of iboga-type alkaloids [9] [20].

The structural composition includes an indole ring system fused to an isoquinuclidine bicycle, with a methyl ester group at position 18 [3] [12]. The systematic International Union of Pure and Applied Chemistry name for coronaridine is methyl (1S,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate [23]. The compound's canonical Simplified Molecular Input Line Entry System representation is CC[C@H]1C[C@@H]2CN3[C@@H]1C@(C(=O)OC)c1[nH]c2c(c1CC3)cccc2 [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H26N2O2 | [1] [3] [10] |

| Molecular Weight | 338.4 g/mol | [10] [15] |

| Exact Mass | 338.199428 amu | [10] [15] |

| Chemical Abstract Service Number | 467-77-6 | [14] [23] |

| International Chemical Identifier Key | NVVDQMVGALBDGE-WVXNDRGBSA-N | [15] [20] |

Stereochemistry and Optical Isomers of Coronaridine

Coronaridine exhibits significant stereochemical complexity with multiple chiral centers contributing to its three-dimensional structure [15] [20]. The compound contains four defined stereocenters, with the stereochemical configuration designated as (1S,15R,17S,18S) in the systematic nomenclature [23]. The absolute configuration has been determined through circular dichroism analysis and comparison with authentic standards [5] [36].

The natural form of coronaridine isolated from Tabernanthe iboga and related species exists predominantly as the (-)-coronaridine enantiomer [5] [36]. Circular dichroism measurements confirm that coronaridine extracted from natural sources displays a negative Cotton effect, distinguishing it from the (+)-enantiomer [36]. The stereochemical assignment has been validated through enzymatic synthesis studies, where coronaridine synthase produces specifically the (-)-enantiomer from dehydrosecodine precursors [5] [18].

Both (R)-coronaridine and (S)-coronaridine stereoisomers have been characterized, with the natural (-)-form corresponding to the (S)-configuration at key chiral centers [3] [5]. The stereochemical differences between enantiomers result in distinct optical rotation properties, with the natural form exhibiting levorotatory behavior [36]. Computational studies and nuclear magnetic resonance analysis have confirmed the spatial arrangement of substituents around the pentacyclic framework [15] [18].

| Stereochemical Feature | Configuration | Reference |

|---|---|---|

| Absolute Configuration | (1S,15R,17S,18S) | [23] |

| Natural Enantiomer | (-)-Coronaridine | [5] [36] |

| Optical Activity | Levorotatory | [36] |

| Chiral Centers | 4 defined stereocenters | [15] |

Physical and Chemical Properties of Coronaridine

Coronaridine presents as a crystalline powder under standard laboratory conditions, demonstrating moderate solubility in organic solvents [23] [35]. The compound exhibits solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, while showing limited aqueous solubility [23] [35]. Storage recommendations indicate stability at temperatures between 2-8 degrees Celsius for extended periods, with optimal preservation achieved under inert atmospheric conditions [23].

The compound displays characteristic spectroscopic properties that facilitate its identification and quantification [36] [15]. Nuclear magnetic resonance spectroscopy in deuterated chloroform reveals distinct chemical shifts corresponding to the various proton and carbon environments within the molecular framework [15] [36]. Mass spectrometric analysis shows a molecular ion peak at mass-to-charge ratio 339 in positive ionization mode, corresponding to the protonated molecular species [36].

Liquid chromatography-mass spectrometry studies demonstrate a retention time of approximately 15 minutes under standard reversed-phase conditions [36]. The compound exhibits ultraviolet absorption characteristics typical of indole alkaloids, with significant absorption in the 280 nanometer region [36]. Circular dichroism measurements reveal specific Cotton effects that confirm the absolute stereochemical configuration [36].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | Crystalline powder | [23] [35] |

| Storage Temperature | 2-8°C | [23] |

| Solubility | Chloroform, dichloromethane, ethyl acetate | [23] [35] |

| Mass Spectral Ion | m/z 339 (M+H)+ | [36] |

| Liquid Chromatography Retention Time | ~15 minutes | [36] |

| Ultraviolet Absorption | 280 nm region | [36] |

Structural Relationship to Other Iboga-Type Alkaloids

Coronaridine belongs to the extensive family of iboga-type alkaloids, sharing fundamental structural features with other members of this class [3] [11] [12]. The compound exhibits close structural similarity to ibogaine, differing primarily in the substitution pattern at position 18, where coronaridine contains a methyl ester group instead of a hydroxyl group [12] [32]. This structural relationship places coronaridine within the coronaridine series of iboga alkaloids, which are generally prevalent in nature [11].

The biosynthetic relationship between coronaridine and other iboga alkaloids has been elucidated through enzymatic studies [5] [18] [32]. Coronaridine arises from the same biosynthetic pathway as ibogaine, diverging at the dehydrosecodine intermediate through the action of coronaridine synthase [5] [32]. This enzymatic transformation involves an unusual imino Diels-Alder cycloaddition reaction that establishes the characteristic pentacyclic framework [18].

Catharanthine represents another closely related iboga alkaloid, sharing the same molecular formula as coronaridine but differing in stereochemical configuration and ring connectivity [31] [32]. While coronaridine exhibits the typical iboga alkaloid framework with a fused isoquinuclidine system, catharanthine contains a distinct aspidosperma-type arrangement [31]. The structural relationship extends to tabersonine and other monoterpenoid indole alkaloids that share common biosynthetic origins from strictosidine [18] [32].

| Related Alkaloid | Structural Relationship | Key Differences | Reference |

|---|---|---|---|

| Ibogaine | Same pentacyclic core | Hydroxyl vs. methyl ester at position 18 | [12] [32] |

| Catharanthine | Same molecular formula | Different stereochemistry and ring system | [31] [32] |

| Tabersonine | Common biosynthetic origin | Distinct oxidation state and substitution | [18] [32] |

| Voacangine | Iboga-type framework | Different ester group and stereochemistry | [13] |

Coronaridine Congeners and Structural Variants

The coronaridine congener family encompasses a diverse array of structurally related compounds that share the fundamental iboga alkaloid framework while exhibiting variations in substitution patterns [7] [13] [27]. These congeners have gained significant attention due to their ability to selectively modulate various molecular targets, particularly nicotinic acetylcholine receptors [7] [13].

18-Methoxycoronaridine represents one of the most extensively studied coronaridine congeners, featuring a methoxyethyl substitution at position 17 instead of the ethyl group found in the parent compound [27] [28]. This synthetic derivative possesses the molecular formula C22H28N2O3 and demonstrates enhanced selectivity for alpha-3-beta-4 nicotinic acetylcholine receptors compared to coronaridine [27] [28]. The compound exhibits improved pharmacological properties while maintaining the characteristic iboga alkaloid framework [28].

18-Hydroxycoronaridine constitutes another important structural variant within the congener series, incorporating a hydroxyl group modification [7] [13]. This compound demonstrates distinct binding affinity profiles compared to the parent alkaloid, with particular selectivity for specific nicotinic receptor subtypes [13]. The hydroxyl modification influences both the compound's pharmacological activity and its interaction with various molecular targets [7].

18-Methylaminocoronaridine represents a synthetic congener featuring an amino group substitution that significantly alters the compound's biological activity profile [7] [13]. This derivative shows enhanced potency compared to 18-methoxycoronaridine while maintaining selectivity for alpha-3-beta-4 nicotinic acetylcholine receptors [7]. The structural modifications within this congener series demonstrate the importance of position 18 substitutions in determining biological activity [13].

| Congener | Molecular Formula | Key Structural Modification | Biological Activity | Reference |

|---|---|---|---|---|

| 18-Methoxycoronaridine | C22H28N2O3 | Methoxyethyl at position 17 | Alpha-3-beta-4 nicotinic antagonist | [27] [28] |

| 18-Hydroxycoronaridine | C21H26N2O3 | Hydroxyl group modification | Nicotinic receptor selectivity | [7] [13] |

| 18-Methylaminocoronaridine | C22H29N3O2 | Amino group substitution | Enhanced potency | [7] [13] |

| Coronaridine hydroxyindolenine | C21H26N2O3 | Hydroxyl addition to indole | Modified receptor binding | [4] |

Coronaridine in Tabernanthe iboga

Tabernanthe iboga represents the most extensively studied and primary natural source of coronaridine, where this alkaloid serves as a crucial precursor in the biosynthetic pathway leading to ibogaine production [1] [2] [3]. The plant, native to Central Africa, contains coronaridine predominantly in its root bark and stem bark tissues, where it accumulates alongside other iboga-type alkaloids including ibogaine, voacangine, and ibogamine [1] [4] [5].

Recent biosynthetic studies have elucidated the critical role of coronaridine in Tabernanthe iboga metabolism. Enzymatic investigations demonstrated that coronaridine is synthesized through the action of coronaridine synthase (TiCorS), which catalyzes the cyclization of dehydrosecodine to form the reduced iboga alkaloid coronaridine [2] [3]. This enzymatic product exhibits the (-)-coronaridine stereochemistry, consistent with the natural enantiomer found in Tabernanthe iboga [2].

The tissue-specific distribution analysis in Tabernanthe iboga reveals that coronaridine expression is highest in root and stem tissues compared to leaf and cotyledon tissues [5]. This distribution pattern correlates with the expression levels of key biosynthetic enzymes including ibogamine-10-hydroxylase (I10H) and noribogaine-10-O-methyltransferase (N10OMT), which are involved in the conversion of coronaridine to downstream alkaloids [6] [5].

Coronaridine in Tabernaemontana Species

The genus Tabernaemontana, comprising approximately 110 species distributed throughout tropical and subtropical regions, represents a diverse and significant source of coronaridine [7] [8] [9]. Multiple species within this genus have been documented to contain substantial quantities of coronaridine across various plant tissues.

Tabernaemontana divaricata stands as one of the most well-characterized species for coronaridine content. This species, commonly found in Asian regions including China, Thailand, and other Southeast Asian countries, contains coronaridine primarily in leaves, stem bark, and root bark [1] [7] [10]. The alkaloid profile of Tabernaemontana divaricata includes coronaridine alongside other significant compounds such as voacangine, ibogamine, and heyneanine [7] [10] [11].

Tabernaemontana catharinensis, native to South American regions particularly Brazil, presents coronaridine in stem, bark, and leaf tissues [7]. This species exhibits a complex alkaloid profile with coronaridine co-occurring with catharanthine, voacangine, and heyneanine, indicating sophisticated biosynthetic pathways that produce both iboga-type and related alkaloid structures [7].

Mexican Tabernaemontana species, specifically Tabernaemontana alba and Tabernaemontana arborea, have emerged as promising alternative sources for coronaridine extraction [12] [13]. These species contain high concentrations of the CIVI-complex (coronaridine, ibogamine, voacangine, and ibogaine) in their root bark tissues [12] [13]. Extraction studies demonstrate that methanol proves most effective for extracting coronaridine from these Mexican species, with the crude methanolic extracts suitable for subsequent conversion processes [12] [13].

Tabernaemontana crassa contains coronaridine in stem bark, root bark, and seeds, representing one of the few species where coronaridine has been documented in seed tissues [7]. This species also produces significant quantities of ibogamine, isovoacangine, and conopharyngine [7].

Additional Tabernaemontana species containing coronaridine include T. elegans, T. heterophylla, T. hystrix, T. laeta, T. pandacaqui, T. pauciflora, T. salzmannii, and T. solanifolia [7] [10]. These species demonstrate the widespread occurrence of coronaridine across the genus, with tissue distribution varying among species but commonly found in leaves and bark tissues [7] [10].

Coronaridine in Catharanthus roseus

Catharanthus roseus, commonly known as Madagascar periwinkle, has recently been recognized as a significant source of coronaridine, expanding the known distribution of this alkaloid beyond traditional iboga-containing plants [14] [15]. This discovery represents a paradigm shift in understanding coronaridine distribution among Apocynaceae family members.

Comprehensive analytical studies utilizing liquid chromatography-mass spectrometry (LC-MS/MS) have confirmed the presence of (-)-coronaridine in Catharanthus roseus, matching the stereochemistry found in Tabernanthe iboga [14] [15]. The identification was verified through comparison with authentic standards and detailed mass spectrometric fragmentation analysis [14].

The coronaridine content in Catharanthus roseus exhibits significant variability depending on cultivation conditions and plant developmental stage. Under standard cultivation conditions at 25°C, four-week-old seedlings contain approximately 30 μg/g fresh weight of coronaridine in leaf tissues [14] [15]. However, when cultivated at elevated temperatures of 35°C, coronaridine accumulation increases dramatically to 320 μg/g fresh weight, representing more than a ten-fold enhancement [14] [15].

Developmental analysis reveals that coronaridine accumulation in Catharanthus roseus follows a specific temporal pattern. The alkaloid is detectable in seedlings post-germination and reaches peak abundance at 3-4 weeks after sowing [14] [15]. Subsequently, coronaridine content gradually decreases from the flowering stage and becomes undetectable during seed formation [14] [15]. This developmental variation indicates that coronaridine biosynthesis is tightly regulated and linked to specific growth phases.

The alkaloid profile of Catharanthus roseus includes coronaridine alongside the well-known compounds catharanthine, vindoline, and ajmalicine [14] [16]. Interestingly, while catharanthine and vindoline levels remain relatively constant across developmental stages, coronaridine and ajmalicine show similar accumulation patterns, both being abundant in young plants and diminishing with maturity [14].

Geographic Distribution of Coronaridine-Containing Plants

The geographic distribution of coronaridine-containing plants spans tropical and subtropical regions across multiple continents, reflecting the pantropical distribution of the Apocynaceae family [8] [17] [18]. This widespread occurrence encompasses both native habitats and cultivated regions where these plants have been introduced for ornamental or medicinal purposes.

Central Africa represents the primary native region for Tabernanthe iboga, the most extensively studied coronaridine-containing species [4]. The species occurs naturally in tropical rainforest environments across Gabon, Cameroon, Equatorial Guinea, and the Democratic Republic of Congo [4]. These regions provide the optimal humid, tropical conditions necessary for Tabernanthe iboga growth and alkaloid production.

West African regions host various Tabernaemontana species and Voacanga africana, which contain coronaridine and related alkaloids [8] [19]. These species typically inhabit tropical forest and savanna environments, adapting to diverse ecological conditions from dense forest undergrowth to more open woodland areas.

Mexico and Central America harbor significant coronaridine-producing species, particularly Tabernaemontana alba and Tabernaemontana arborea [12]. These Mexican species grow in dry tropical forest environments and have demonstrated considerable potential as alternative sources for coronaridine extraction [12]. The presence of high-content CIVI-complex alkaloids in these regions positions them as valuable resources for pharmaceutical applications.

South American distribution includes multiple Tabernaemontana species, with Tabernaemontana catharinensis and Tabernaemontana salzmannii being particularly notable in Brazilian Atlantic forest and Cerrado ecosystems [7] [16]. These species have adapted to diverse South American environments, from coastal regions to inland forests.

Asian regions host several coronaridine-containing species, with Tabernaemontana divaricata and Tabernaemontana pandacaqui being widely distributed across China, Thailand, and other Southeast Asian countries [10] [8] [20]. These species thrive in tropical and subtropical climates and have been extensively cultivated throughout the region for both ornamental and medicinal purposes.

Madagascar serves as the endemic home of Catharanthus roseus, representing a unique biogeographic island where this coronaridine-containing species evolved in isolation [17] [21] [22]. The island's distinctive climate and ecological conditions contributed to the development of the plant's complex alkaloid profile, including coronaridine production capabilities.

Australia and Oceania host various Tabernaemontana species in subtropical regions, representing the southern extent of coronaridine-containing plant distribution [8] [17]. These species have adapted to Australian climatic conditions while maintaining their alkaloid production capabilities.

The pantropical distribution of cultivated coronaridine-containing plants extends far beyond their native ranges [17] [20]. Catharanthus roseus has been introduced and naturalized throughout tropical and subtropical regions worldwide, including Asia, Africa, the Americas, southern Europe, and various oceanic islands [17]. Similarly, Tabernaemontana divaricata has been widely cultivated as an ornamental plant across tropical regions globally [20].

Climate requirements for coronaridine-containing plants generally include tropical to subtropical conditions with adequate moisture and temperature ranges between 20-35°C [17] [23]. These plants typically prefer well-drained soils and can tolerate various light conditions from full sun to partial shade [17] [24].

Tissue-Specific Localization of Coronaridine

The tissue-specific distribution of coronaridine exhibits distinct patterns across different plant species and organs, reflecting specialized biosynthetic pathways and transport mechanisms within coronaridine-producing plants [25] [5]. Understanding these localization patterns provides crucial insights into the physiological roles and accumulation strategies of this important alkaloid.

In Tabernanthe iboga, coronaridine demonstrates a pronounced tissue-specific distribution pattern with highest concentrations in root and stem tissues [5]. Quantitative reverse transcription polymerase chain reaction (RT-qPCR) analysis of key biosynthetic enzymes reveals that ibogamine-10-hydroxylase (I10H) expression is significantly higher in root and stem compared to leaf and cotyledon tissues [5]. This expression pattern correlates directly with coronaridine accumulation, supporting the hypothesis that local biosynthesis determines tissue-specific alkaloid distribution.

Metabolite profiling studies in Tabernanthe iboga confirm that iboga-type alkaloids, including coronaridine, achieve highest concentrations in root, stem, and cotyledon tissues [5]. Notably, coronaridine content is relatively low in cotyledon tissues, while noribogaine remains low across all examined tissues [5]. Leaf tissues exhibit markedly lower coronaridine levels and instead contain distinguishing alkaloids tentatively identified as ibophyllidine and iboxyphylline [5].

Catharanthus roseus presents a more complex tissue-specific localization pattern influenced by developmental stage and environmental conditions [14] [15]. Coronaridine accumulates primarily in leaf tissues of young seedlings, with significant variations between different leaf positions [14]. Comparative analysis between young and mature leaves reveals that older leaves (4th-5th leaf from the base) contain substantially higher coronaridine concentrations (38.0 μg/g fresh weight) compared to younger leaves (2nd-3rd leaf from growth point, 6.7 μg/g fresh weight) [14].

This age-related distribution pattern in Catharanthus roseus suggests that coronaridine biosynthesis increases with leaf maturation, possibly reflecting enhanced enzyme expression or substrate availability in more developed tissues [14]. The observation contrasts with some other alkaloids in the same plant, indicating distinct regulatory mechanisms for coronaridine accumulation.

Tabernaemontana divaricata exhibits coronaridine presence across multiple tissue types, including leaves, stem bark, and root bark [11]. Detailed alkaloid mapping studies identify coronaridine specifically in leaf tissues, with additional related compounds such as coronaridine hydroxyindolenine found in root bark [11]. This distribution suggests both local biosynthesis and potential transport mechanisms within the plant.

Root tissues emerge as particularly important sites for coronaridine accumulation across multiple species [25] [11] [5] [13]. The high root-specific expression of biosynthetic enzymes aligns with the presence of coronaridine in root tissues and supports its subsequent transformation into other bioactive alkaloids [25]. This root-specific accumulation may reflect the ecological role of these alkaloids in plant defense mechanisms against soil-borne pathogens or herbivores.

Bark tissues represent another significant site of coronaridine localization, particularly in Tabernaemontana species [7] [11] [13]. The concentration of coronaridine in bark tissues may serve protective functions against pathogen invasion and physical damage, consistent with the defensive roles proposed for many plant alkaloids.

Cell-specific localization studies suggest that coronaridine accumulates in specialized secretory structures within plant tissues [25]. These structures may include idioblasts, laticifers, or other specialized cells that concentrate alkaloids and prevent interference with normal cellular metabolism.

The tissue-specific localization patterns demonstrate remarkable consistency across related species within the Apocynaceae family, suggesting conserved mechanisms for coronaridine biosynthesis and accumulation [7] [25] [5]. This conservation supports the fundamental importance of tissue-specific alkaloid distribution in plant physiology and ecology.

Developmental Variation in Coronaridine Accumulation

Coronaridine accumulation exhibits pronounced developmental variation across different plant species, with distinct patterns emerging during germination, vegetative growth, flowering, and reproductive phases [14] [15] [16]. These temporal variations reflect the complex regulation of alkaloid biosynthetic pathways and their integration with overall plant development.

Catharanthus roseus provides the most detailed characterization of developmental coronaridine accumulation patterns [14] [15]. Coronaridine becomes detectable in seedlings immediately post-germination and continues to accumulate during early developmental stages [14] [15]. The temporal profile reveals peak abundance occurring at 3-4 weeks after sowing, reaching concentrations of approximately 580 μg/g fresh weight under optimal conditions [14].

Following the peak accumulation phase, coronaridine content in Catharanthus roseus undergoes a gradual decline as plants progress through later developmental stages [14] [15]. This decline accelerates during the transition to flowering, with concentrations dropping to approximately 40 μg/g fresh weight in 9-week-old plants [14]. The alkaloid becomes virtually undetectable during seed formation, indicating a complete shift in metabolic priorities during reproductive development [14] [15].

The developmental decline in coronaridine contrasts with the stability of other alkaloids in Catharanthus roseus [14]. Catharanthine and vindoline levels remain relatively constant throughout the growing season, independent of developmental stage [14]. However, ajmalicine exhibits a similar developmental pattern to coronaridine, being abundant in young plants and diminishing with maturity, though trace amounts persist longer than coronaridine [14].

Genetic analysis of Catharanthus roseus crosses reveals additional complexity in developmental coronaridine accumulation [16]. Studies of parental plants, F1 hybrids, and F2 generations demonstrate that coronaridine concentrations vary significantly across generations and developmental stages [16]. In parental plants, coronaridine concentrations range from 1.44% to 2.47% at flowering stages [16]. F1 hybrids show dramatically elevated coronaridine levels reaching 10.01% during flowering, while F2 generation plants exhibit intermediate concentrations ranging from 1.46% to 2.79% [16].

The flowering stage represents a critical transition point for coronaridine accumulation across multiple species [14] [15] [16]. This transition typically coincides with reduced alkaloid biosynthesis and potential remobilization of nitrogen-containing compounds toward reproductive structures [14]. The phenomenon suggests that coronaridine and related alkaloids serve primarily vegetative functions rather than reproductive roles.

Environmental stress during development can significantly influence coronaridine accumulation patterns [14] [15]. Temperature elevation from 25°C to 35°C during the early developmental phases results in more than ten-fold increases in coronaridine accumulation, demonstrating the sensitivity of alkaloid biosynthesis to environmental conditions [14]. This temperature sensitivity appears most pronounced during the peak accumulation period of 3-4 weeks post-germination.

Seasonal variation studies indicate that coronaridine accumulation responds to natural environmental cycles [14] [15]. Plants grown under controlled conditions maintain more consistent accumulation patterns compared to field-grown plants, which exhibit greater variability corresponding to seasonal temperature and photoperiod changes [14].

The developmental regulation of coronaridine accumulation appears to involve complex transcriptional and post-transcriptional mechanisms [2] [3]. Expression analysis of key biosynthetic enzymes reveals coordinated regulation during peak accumulation phases, with subsequent downregulation as plants mature [2] [3]. This coordinated regulation ensures efficient resource allocation between alkaloid production and other developmental processes.

Environmental Factors Affecting Coronaridine Biosynthesis

Temperature Effects on Coronaridine Production

Temperature represents the most thoroughly documented environmental factor influencing coronaridine biosynthesis, with dramatic effects observed across multiple plant species [14] [15] [26] [27]. The temperature sensitivity of coronaridine production reflects the complex thermodynamic and kinetic properties of the biosynthetic enzymes involved in alkaloid metabolism.

Catharanthus roseus demonstrates exceptional temperature sensitivity for coronaridine accumulation [14] [15]. Comparative cultivation studies reveal that plants grown at 35°C accumulate coronaridine at concentrations exceeding 320 μg/g fresh weight, representing more than a ten-fold increase compared to plants cultivated at the standard temperature of 25°C (30 μg/g fresh weight) [14] [15]. This remarkable temperature response suggests that elevated temperatures enhance either enzyme activity, gene expression, or substrate availability within the coronaridine biosynthetic pathway.

The temperature effect in Catharanthus roseus appears most pronounced during early developmental stages when coronaridine biosynthesis is naturally most active [14] [15]. Plants transferred to 35°C conditions three weeks after sowing and maintained at elevated temperature for subsequent growth periods show the maximum enhancement in coronaridine accumulation [14]. This timing suggests that temperature sensitivity is greatest during the period of peak biosynthetic enzyme expression.

Temperature-dependent alkaloid biosynthesis has been extensively studied in related systems, providing mechanistic insights relevant to coronaridine production [26] [27]. In bacterial systems producing coronatine (a structurally distinct but functionally related compound), temperature shifts from 28°C to 18°C result in rapid induction of biosynthetic gene expression [26]. While this represents a cooling rather than warming effect, it demonstrates the general principle that temperature changes can dramatically alter alkaloid biosynthetic pathway activity.

The molecular mechanisms underlying temperature effects on coronaridine biosynthesis likely involve multiple levels of regulation [26] [27]. Temperature changes can influence gene transcription, mRNA stability, enzyme activity, and substrate-enzyme interactions [26]. Studies of temperature-responsive gene expression in related alkaloid biosynthetic pathways demonstrate that temperature shifts can induce 20-fold increases in transcript levels within hours of exposure [26].

Enzyme kinetics provide another level of temperature sensitivity in coronaridine biosynthesis [2] [3]. The cyclization reactions catalyzed by coronaridine synthase and related enzymes may exhibit temperature-dependent activity profiles, with optimal activity occurring at temperatures higher than typical growth conditions [2] [3]. This enzyme-level sensitivity could contribute significantly to the observed ten-fold increase in coronaridine accumulation at elevated temperatures.

Temperature stress responses may also indirectly influence coronaridine biosynthesis through general plant stress physiology [28] [29]. Elevated temperatures can trigger stress response pathways that redirect metabolic flux toward secondary metabolite production, including alkaloid biosynthesis [29]. This stress-induced metabolic redirection could contribute to enhanced coronaridine accumulation under temperature stress conditions.

The practical implications of temperature effects on coronaridine production are significant for both cultivation and extraction applications [14] [15]. Controlled greenhouse cultivation at elevated temperatures represents a viable strategy for enhancing coronaridine yields from Catharanthus roseus and potentially other coronaridine-producing species [14]. However, the balance between enhanced alkaloid production and overall plant health must be carefully managed to maintain sustainable cultivation practices.

Other Environmental Modulators of Coronaridine Levels

Beyond temperature, multiple environmental factors influence coronaridine accumulation, including light conditions, soil characteristics, moisture availability, and various stress factors [17] [29] [23] [24]. These environmental modulators collectively determine the overall alkaloid profile and concentration in coronaridine-producing plants.

Light conditions significantly affect coronaridine-producing plants, though specific effects on alkaloid accumulation require further detailed investigation [17] [24]. Catharanthus roseus and related species generally thrive under full sun to partial shade conditions, with adequate light intensity necessary for optimal photosynthesis and metabolic activity [17] [24]. Light quality and photoperiod may influence alkaloid biosynthetic pathway activity through their effects on general plant metabolism and stress responses.

Soil conditions, including pH, nutrient availability, and drainage, play important roles in supporting coronaridine-producing plants [17] [30] [24]. Catharanthus roseus prefers well-drained soils and demonstrates considerable tolerance to various soil types, including sandy coastal soils [17]. The plant can tolerate pH ranges suitable for tropical and subtropical cultivation, though specific soil pH effects on coronaridine accumulation have not been systematically studied.

Moisture availability represents another critical environmental factor affecting coronaridine-producing plants [17] [23] [24]. Catharanthus roseus exhibits good drought tolerance but requires adequate moisture for optimal growth and metabolic activity [17] [24]. Water stress conditions may trigger secondary metabolite production as part of general stress responses, potentially influencing coronaridine accumulation patterns.

Salt tolerance has been documented in several coronaridine-producing species, particularly Catharanthus roseus, which shows remarkable salt tolerance suitable for coastal cultivation [17]. This salt tolerance may relate to specialized metabolic adaptations that could influence alkaloid biosynthetic pathways and coronaridine accumulation.

Elicitor treatments provide experimental insights into environmental factors that can enhance coronaridine and related alkaloid production [29]. Studies with coronatine treatment (distinct from coronaridine) in various plant cell cultures demonstrate that chemical elicitors can dramatically enhance secondary metabolite accumulation [29]. While coronatine and coronaridine are structurally different compounds, these studies suggest that appropriate elicitor treatments might enhance coronaridine production in suitable culture systems.

Cultivation method variations significantly influence coronaridine accumulation across different species [14] [15] [13] [29]. Controlled greenhouse conditions generally provide more consistent alkaloid production compared to field cultivation, where environmental variability introduces greater uncertainty in alkaloid yields [14]. Cell culture and tissue culture systems offer additional opportunities for environmental optimization of coronaridine production under completely controlled conditions.

Geographic altitude and climate zone variations affect coronaridine-producing plants across their natural and cultivated ranges [17] [20]. Catharanthus roseus can grow at elevations up to 1500 meters, though optimal alkaloid production typically occurs under lowland tropical conditions [17]. Tabernaemontana species show similar altitude tolerance but generally achieve highest alkaloid concentrations under optimal tropical conditions.

Seasonal variations in environmental conditions create temporal patterns in coronaridine accumulation that interact with developmental factors [14] [15]. Plants grown under natural seasonal cycles experience variable temperature, light, and moisture conditions that can influence alkaloid biosynthetic pathway activity throughout the growing season [14]. Understanding these seasonal patterns provides important guidance for optimizing harvest timing to maximize coronaridine yields.